molecular formula C12H14O2 B14285288 3,3'-(1,2-Phenylene)di(prop-2-en-1-ol) CAS No. 164267-57-6

3,3'-(1,2-Phenylene)di(prop-2-en-1-ol)

Cat. No.: B14285288
CAS No.: 164267-57-6
M. Wt: 190.24 g/mol
InChI Key: YCCDIMOUCAMFKR-UHFFFAOYSA-N
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Description

3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is an organic compound characterized by the presence of two prop-2-en-1-ol groups attached to a 1,2-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solution . The reaction is conducted at room temperature, and the product is obtained in high yield after purification.

Industrial Production Methods

Industrial production of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylene derivatives.

Scientific Research Applications

3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylene ring and prop-2-en-1-ol groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

164267-57-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-[2-(3-hydroxyprop-1-enyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C12H14O2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-8,13-14H,9-10H2

InChI Key

YCCDIMOUCAMFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)C=CCO

Origin of Product

United States

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